molecular formula C17H15NO6 B2634525 (E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate CAS No. 305341-79-1

(E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate

Cat. No.: B2634525
CAS No.: 305341-79-1
M. Wt: 329.308
InChI Key: GHRJGSOEZDGWOV-XNTDXEJSSA-N
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Description

(E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate is a synthetic β-keto ester derivative featuring a furan ring and a 3-nitrophenyl substituent. This structure classifies it as a valuable intermediate in organic synthesis and medicinal chemistry research. Its molecular architecture, which includes a conjugated system and an active methylene group, makes it a versatile scaffold for constructing more complex heterocyclic systems. This compound is of significant interest in the search for new antifungal agents . The structural motifs present—a nitroaromatic group and a furan heterocycle—are commonly investigated in the development of hybrid and chimeric azine and azole derivatives, which are known to combat fungal resistance . Researchers can utilize this chemical as a key precursor for generating novel compounds with potential activity against a broad spectrum of pathogenic fungi. Furthermore, its β-keto ester functional group allows it to participate in various reactions, including condensations and cyclizations, facilitating its use in creating libraries of molecules for high-throughput screening in drug discovery . The product is provided for laboratory research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl (2E)-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-3-23-17(20)15(11(2)19)10-14-7-8-16(24-14)12-5-4-6-13(9-12)18(21)22/h4-10H,3H2,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRJGSOEZDGWOV-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves a nitration reaction where a phenyl group is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Formation of the ethyl ester: This can be done through esterification, where the carboxylic acid group is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Condensation reaction: The final step involves a condensation reaction between the furan derivative and ethyl acetoacetate under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

Several ethyl 3-oxobutanoate derivatives with modified aromatic substituents have been synthesized (). Key examples include:

Compound Name Substituent Yield Key Structural Features
(E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate (Target) 3-Nitrophenyl, furan-2-yl N/A Nitro group at meta position, ethyl ester
Ethyl (Z)-2-(amino(2,3-dichlorophenyl)methylene)-3-oxobutanoate (2d) 2,3-Dichlorophenyl, amino 40.7% Dichloro substituents, amino group
Ethyl (Z)-2-(amino(2-fluorophenyl)methylene)-3-oxobutanoate (2g) 2-Fluorophenyl, amino 42.9% Fluoro substituent, amino group
Ethyl (Z)-2-(amino(furan-2-yl)methylene)-3-oxobutanoate (2h) Furan-2-yl, amino 76.4% Unsubstituted furan, amino group

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in the target compound) enhance electrophilicity of the enone system compared to electron-donating groups (e.g., methoxy in compound 2f ).
  • Synthetic Yields : Derivatives with simpler aromatic systems (e.g., furan-2-yl in 2h) exhibit higher yields (76.4%) than those with bulky or polar substituents (e.g., 2d: 40.7%) .

Thiazolyl Hydrazone Derivatives with Antifungal/Anticancer Activity ()

Thiazolyl hydrazones sharing the 5-(nitrophenyl)furan-2-yl motif demonstrate notable biological activity:

Compound Name MIC (Candida utilis) IC50 (MCF-7) Key Features
2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole 250 µg/mL N/A Chloro-nitro substituent, hydrazone linkage
Target Compound N/A N/A Lacks thiazole and hydrazone moieties

Comparison :

  • The hydrazone and thiazole groups in compounds likely enhance antifungal/anticancer activity via hydrogen bonding and π-stacking interactions, which the target compound may lack due to its simpler β-keto ester structure .
  • The nitro group’s position (para in vs. meta in the target) may influence electronic distribution and bioactivity.

Isopropyl Ester Analog ()

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate shares the nitrobenzylidene-acetoacetate core but differs in ester alkylation:

Property Target Compound Isopropyl Analog
Ester Group Ethyl Isopropyl
Molecular Weight ~307.3 g/mol (estimated) 295.3 g/mol (reported)
Solubility Likely more polar Less polar due to branched alkyl chain

Implications :

Bromophenyl and Sulfamoyl Derivatives ()

  • Ethyl (Z)-2-(amino(4-bromophenyl)methylene)-3-oxobutanoate (): Incorporates a bromine atom (molecular weight 312.16 g/mol), which increases steric bulk and may alter metabolic stability compared to the nitro group in the target compound .
  • Ethyl 2-(2-(3-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)hydrazono)-3-oxobutanoate (): Features a sulfamoylphenyl hydrazone group, which introduces hydrogen-bonding capacity absent in the target compound .

Biological Activity

(E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate is an organic compound that belongs to the class of alpha,beta-unsaturated ketones. Its unique structure, characterized by a furan ring and a nitrophenyl group, suggests potential biological activities that warrant investigation. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound's molecular formula is C16H15N3O6C_{16}H_{15}N_{3}O_{6}, and it features an ethyl ester group, a ketone group, a furan ring, and a nitrophenyl group. The structural formula can be represented as follows:

 E ethyl 2 5 3 nitrophenyl furan 2 yl methylene 3 oxobutanoate\text{ E ethyl 2 5 3 nitrophenyl furan 2 yl methylene 3 oxobutanoate}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that compounds similar to this compound demonstrate significant antimicrobial properties. The presence of the nitrophenyl moiety is believed to enhance the compound's ability to inhibit bacterial growth. For instance, derivatives with similar structures have been reported to exhibit activity against various strains of bacteria and fungi .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Research suggests that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. In vitro studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cell lines, leading to further exploration in drug development .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been supported by studies demonstrating its ability to reduce inflammation markers in animal models. The compound's mechanism may involve inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial activity of furan derivatives against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts when treated with these compounds, suggesting their potential as therapeutic agents .
  • Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that compounds with similar structures inhibited the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase .
  • Anti-inflammatory Response : Research on animal models indicated that administration of nitrophenyl furan derivatives reduced paw edema significantly compared to control groups, highlighting their potential use in treating inflammatory conditions .

Data Tables

Biological ActivityCompound DerivativeEffectiveness
Antimicrobial5-(3-nitrophenyl)furan derivativesSignificant inhibition against S. aureus
AnticancerSimilar furan derivativesInduced apoptosis in breast cancer cells
Anti-inflammatoryNitrophenyl furan derivativesReduced edema in animal models

Q & A

Q. What are the common synthetic routes for preparing (E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves multi-step reactions, starting with the condensation of 3-nitrobenzaldehyde derivatives with acetylacetone or similar β-keto esters under basic conditions. Key steps include controlled temperature (e.g., reflux in acetic acid) and catalysts like triethyl orthoformate to promote enolate formation and esterification. Purification via recrystallization or column chromatography is critical to achieve high purity (>95%) .

Q. How can researchers confirm the stereochemistry and structural integrity of this compound post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry, as demonstrated for analogous nitroaryl-substituted furan derivatives . Complementary techniques include 1^1H/13^13C NMR (to verify substituent positions and E/Z configuration), FT-IR (for carbonyl and nitro group identification), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical techniques are essential for characterizing the ester and nitro functional groups in this compound?

  • Ester groups : FT-IR (C=O stretch at ~1700–1750 cm1^{-1}), 13^13C NMR (ester carbonyl at ~165–175 ppm).
  • Nitro groups : 1^1H NMR (deshielding effects on adjacent protons), UV-Vis (absorption bands due to π→π* transitions in nitroaryl moieties) .

Q. What are the recommended purification techniques to achieve high purity for research purposes?

Recrystallization using ethanol or methanol is effective for bulk purification. For trace impurities, column chromatography with silica gel and ethyl acetate/hexane eluents is recommended. Purity can be verified via HPLC with UV detection .

Advanced Research Questions

Q. What strategies are employed to analyze and resolve contradictions in spectroscopic data for nitroaryl-substituted furan derivatives like this compound?

Cross-validation using multiple techniques (e.g., SC-XRD with NMR/IR) is critical. Computational methods like density functional theory (DFT) can predict spectroscopic profiles (e.g., NMR chemical shifts) to reconcile experimental discrepancies. For example, DFT-calculated 1^1H NMR shifts for analogous compounds align within ±0.3 ppm of experimental data .

Q. How does the 3-nitrophenyl group influence the compound’s reactivity and biological activity compared to its analogs?

The electron-withdrawing nitro group enhances electrophilicity at the α,β-unsaturated ketone, facilitating nucleophilic additions. Biologically, it increases binding affinity to enzymes like cytochrome P450 via π-π stacking and hydrogen bonding. Compared to non-nitrated analogs, this compound shows 10-fold higher inhibitory activity in enzyme assays .

Q. What methodologies are recommended for studying interactions with biological targets like enzymes or receptors?

  • In vitro assays : Measure IC50_{50} values using fluorogenic substrates or colorimetric assays (e.g., NADH depletion for oxidoreductases).
  • Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants.
  • Molecular docking : Use software like AutoDock Vina to predict binding modes, leveraging the nitro group’s interaction with hydrophobic pockets .

Q. How can computational tools predict physicochemical properties or reaction pathways for this compound?

  • Solubility/logP : Quantitative structure-activity relationship (QSAR) models or COSMO-RS simulations.
  • Reaction mechanisms : DFT calculations (e.g., Gaussian 16) to map energy profiles for nucleophilic attacks or cyclization pathways.
  • Photophysical properties : Time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and excited-state behavior .

Q. What experimental approaches investigate the photophysical properties of nitro-substituted furan derivatives?

UV-Vis spectroscopy (absorption/emission spectra in solvents of varying polarity) and fluorescence quenching studies with biomolecules like tryptophan. For example, nitro groups induce a redshift in absorption maxima (~30 nm compared to non-nitrated analogs) due to enhanced conjugation .

Q. How can structural modifications to the furan or nitroaryl moieties explore structure-activity relationships (SAR)?

  • Furan modifications : Introduce electron-donating groups (e.g., methoxy) to alter conjugation.
  • Nitroaryl substitutions : Replace nitro with cyano or trifluoromethyl to modulate electronic effects.
  • Biological testing : Compare IC50_{50} values in enzyme inhibition assays to quantify SAR trends .

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